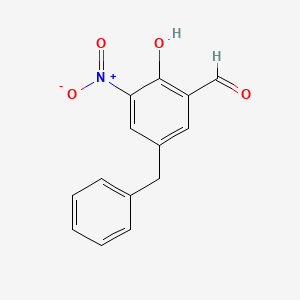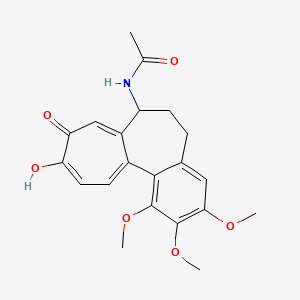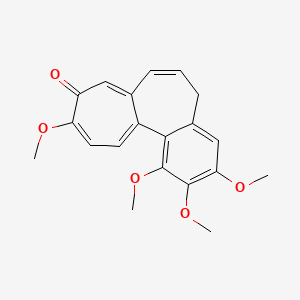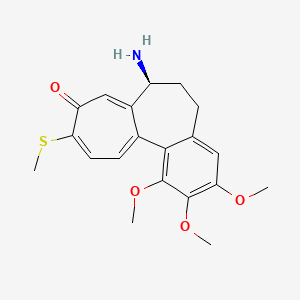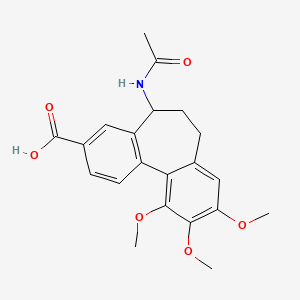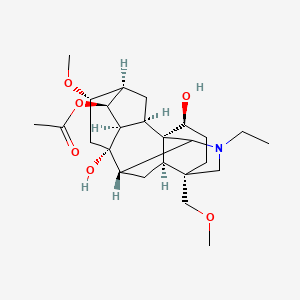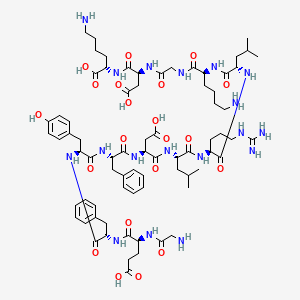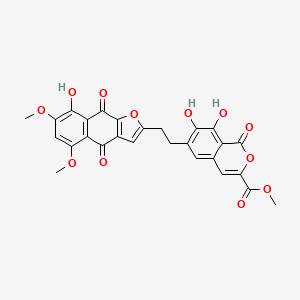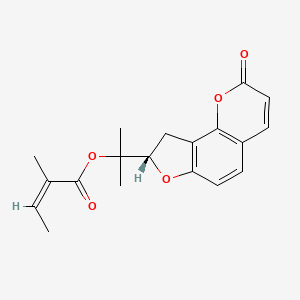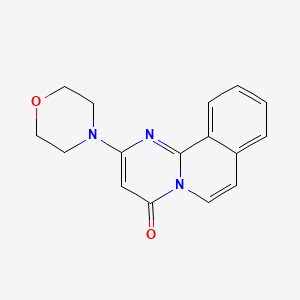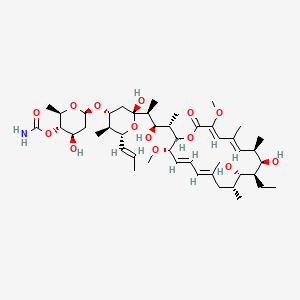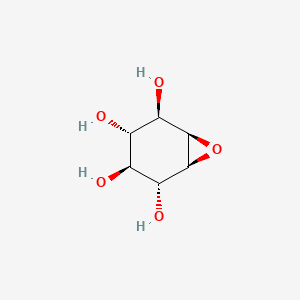![molecular formula C40H42N2O2 B1669372 6-[(2E)-1,1-dimetil-2-[(2E,4E)-5-(1,1,3-trimetilbenzo[e]indol-3-io-2-il)penta-2,4-dienilideno]benzo[e]indol-3-il]hexanoato CAS No. 1144107-80-1](/img/structure/B1669372.png)
6-[(2E)-1,1-dimetil-2-[(2E,4E)-5-(1,1,3-trimetilbenzo[e]indol-3-io-2-il)penta-2,4-dienilideno]benzo[e]indol-3-il]hexanoato
Descripción general
Descripción
Cy55-cooh is a complex organic compound known for its unique structural properties
Aplicaciones Científicas De Investigación
Cy5.5-cooh has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
Target of Action
Cy5.5-COOH primarily targets the structures containing amino groups in the cell membrane . It can react with these amino structures, enabling the fluorescent labeling of cells .
Mode of Action
The carboxylic acid functional group present in Cy5.5-COOH allows it to be conjugated to other compounds, facilitating specific binding and detection with different biomolecules . For instance, it can react with the amino acids residues on the cell membrane, allowing for the fluorescent labeling of cells .
Biochemical Pathways
Cy5.5-COOH does not directly participate in any biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific biomolecules, it allows researchers to track these molecules’ movements and interactions, thereby illuminating the biochemical pathways they are involved in .
Pharmacokinetics
The pharmacokinetics of Cy5Its solubility in dmso is known to be 50 mg/ml . This high solubility suggests that it could be readily absorbed and distributed in the body when administered in a suitable solvent.
Result of Action
The primary result of Cy5.5-COOH’s action is the fluorescent labeling of cells. This allows for the visualization of cells under a fluorescence microscope, aiding in various research applications such as cell imaging, protein localization, and immunostaining .
Action Environment
The action of Cy5.5-COOH can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by the pH and temperature of its environment. Moreover, its stability and sensitivity suggest that it can function effectively in a variety of biological environments .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Cy5.5-COOH are largely influenced by its structure and its interactions with other biomolecules. The fluorescence properties of Cy5.5-COOH are known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity . This suggests that Cy5.5-COOH interacts with specific sequences of nucleotides, potentially influencing the biochemical reactions it is involved in .
Cellular Effects
The effects of Cy5.5-COOH on cells are primarily observed through its role in bioimaging. As a fluorescent dye, Cy5.5-COOH can be used to label molecules within cells, allowing for the visualization of cellular processes
Molecular Mechanism
It is known that the photoconversion of Cy5.5-COOH into its dark state occurs upon illumination by red light and is facilitated by a primary thiol in solution . Upon conversion to the dark state, a new product forms with a mass spectrum and fragmentation pattern consistent with thiol attachment to the polymethine bridge of the fluorophore . This suggests that the stable dark state is formed by thiol addition to an excited state of Cy5.5-COOH .
Temporal Effects in Laboratory Settings
In laboratory settings, Cy5.5-COOH is known for its stability and resistance to degradation
Métodos De Preparación
The synthesis of Cy5.5-cooh involves multiple steps, including the formation of benzo[e]indolium salts and their subsequent reactions with other organic intermediates. The reaction conditions typically involve the use of solvents such as methanol and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
When compared to similar compounds, Cy5.5-cooh stands out due to its unique structural features and chemical behavior. Similar compounds include:
- 2-Butenoic acid, 4-(1-piperidinyl)-, hydrochloride (1:1), (2E)
- Dimethyl (E,E)-muconate
- 4-(4,6-Diphenyl-4H-1,3-oxazin-3-ium-2-yl)phenyl]-4,6-diphenyl-4H-1,3-oxazin-3-ium bis[pentachlorostannate (1-)]
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .
Propiedades
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFHWNVLHOOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


